2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure substituted with a 4-iodophenyl group and a trifluoromethyl group
Preparation Methods
The synthesis of 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and α-haloketones under acidic or basic conditions.
Introduction of the 4-iodophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between the imidazo[1,2-a]pyridine core and an aryl iodide.
Introduction of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism by which 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse through cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological macromolecules .
Comparison with Similar Compounds
Similar compounds to 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine include:
2-(4-Bromophenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine: This compound has a bromine atom instead of iodine, which can affect its reactivity and binding properties.
2-(4-Iodo-phenyl)-8-methyl-imidazo[1,2-a]pyridine: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s electronic properties and lipophilicity.
2-(4-Chlorophenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine: The chlorine atom provides different steric and electronic effects compared to iodine.
The uniqueness of 2-(4-Iodo-phenyl)-8-trifluoromethyl-imidazo[1,2-a]pyridine lies in the combination of the trifluoromethyl and iodine substituents, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. The unique structural features of this compound, such as the presence of an iodine atom and a trifluoromethyl group, contribute to its reactivity and biological efficacy.
The molecular formula of this compound is C_8H_4F_3IN_2, with a molecular weight of 312.03 g/mol. The IUPAC name reflects its complex structure, which may influence its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C_8H_4F_3IN_2 |
Molecular Weight | 312.03 g/mol |
IUPAC Name | 3-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI Key | FZDBCPFYPNRSRL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit various enzymes critical for viral replication and cancer cell proliferation.
- Receptor Modulation : It may modulate the activity of receptors involved in cellular signaling pathways, leading to altered cellular responses.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in malignant cells.
Antiviral Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can inhibit viral replication by targeting viral polymerases or proteases. This class of compounds has been explored for their potential against various viruses, including HIV and hepatitis C virus.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- Case Study 1 : A study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The results showed a significant reduction in cell viability at micromolar concentrations.
- Case Study 2 : Another investigation focused on its effects on breast cancer cells, revealing that it inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens:
- In vitro Studies : Laboratory tests have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. Its efficacy was compared with standard antibiotics, indicating a potential role as an alternative antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their structural features. Modifications at the iodine and trifluoromethyl positions can significantly alter their potency and selectivity. For example:
- Iodine Substitution : The presence of iodine enhances lipophilicity and may improve membrane permeability.
- Trifluoromethyl Group : This group increases electron-withdrawing capacity, which can enhance binding affinity to target proteins.
Properties
CAS No. |
944581-03-7 |
---|---|
Molecular Formula |
C14H8F3IN2 |
Molecular Weight |
388.13 g/mol |
IUPAC Name |
2-(4-iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3IN2/c15-14(16,17)11-2-1-7-20-8-12(19-13(11)20)9-3-5-10(18)6-4-9/h1-8H |
InChI Key |
FEZOHQHEZPGKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.